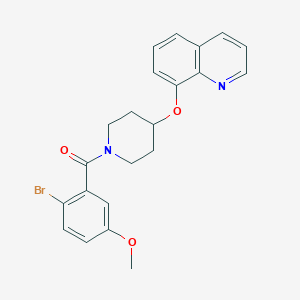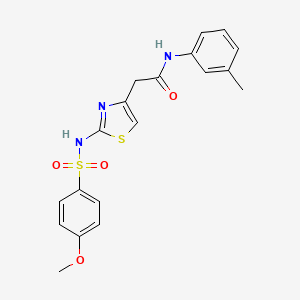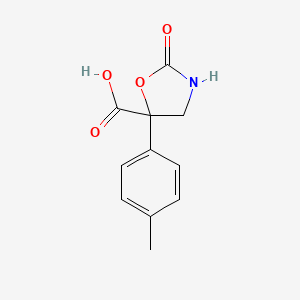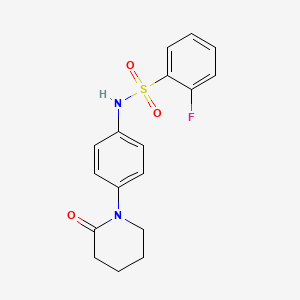![molecular formula C11H24Cl2N2O B2355713 [(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride CAS No. 2580114-10-7](/img/structure/B2355713.png)
[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride”, commonly referred to as PMM, is a chemical compound that belongs to a class of compounds known as pyrrolidine derivatives. It has a CAS Number of 2580114-10-7 .
Molecular Structure Analysis
The IUPAC name of this compound is (S)- (1- (piperidin-4-ylmethyl)pyrrolidin-2-yl)methanol dihydrochloride . The InChI code is 1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13 (11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0…/s1 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 271.23 . It is an oil at normal temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis Techniques : The compound [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which shares a similar structural motif with the compound , was synthesized using a condensation method. This method involved the use of diphenyl(piperidin-4-yl)methanol and p-toluenesulfonyl chloride in methylene dichloromethane with triethylamine as the base (Girish et al., 2008).
- Crystallographic Studies : The structure of these compounds is often investigated through X-ray crystallography, revealing details like the chair conformation of the piperidine ring and the geometry around sulfur atoms, which is crucial for understanding the chemical and physical properties (Prasad et al., 2008).
Chemical Reactions and Characterization
- Three-Component Synthesis : Novel compounds with a piperidine component can be synthesized through a three-component reaction, offering a pathway to create diverse chemical entities (Feng, 2011).
- Characterization Techniques : The characterization of these compounds typically involves spectroscopic techniques, providing insights into the molecular structure and functional groups (Benakaprasad et al., 2007).
Novel Derivatives and Applications
- Synthesis of Hybrid Derivatives : The creation of hybrid derivatives of known scaffolds, such as pyrrolidine and piperazine, demonstrates the versatility of these compounds in medicinal chemistry (Ghandi et al., 2016).
- Potential Antitubercular and Antifungal Activity : Some derivatives of piperidine have been shown to possess significant antitubercular and antifungal activities, indicating the potential medicinal applications of these compounds (Syed et al., 2013).
Catalysis and Nucleophilic Substitution
- Catalysis in Aromatic Nucleophilic Substitution : The reactions involving piperidine in aromatic nucleophilic substitution reveal its role in catalysis and its interaction with other chemical entities (Consiglio et al., 1982).
Biochemical and Pharmacological Studies
- Dipeptidyl Peptidase IV Inhibitor : Compounds containing piperidine derivatives have been evaluated as dipeptidyl peptidase IV inhibitors, showing promise in the treatment of type 2 diabetes (Ammirati et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
[(2S)-1-(piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;;/h10-12,14H,1-9H2;2*1H/t11-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBXLUAGCXGRF-IDMXKUIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CCNCC2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2CCNCC2)CO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2355634.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)
![[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine](/img/structure/B2355637.png)


![N-[1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxirane-2-carboxamide](/img/structure/B2355641.png)
![3-Chloro-2-[(2-pyridinylsulfanyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2355643.png)


![4-bromo-3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2355648.png)
![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)
![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)
